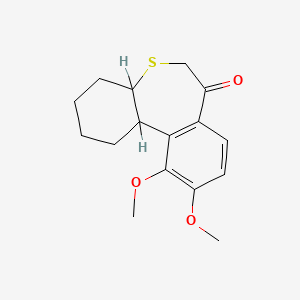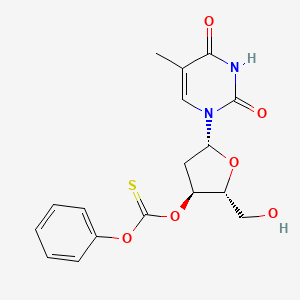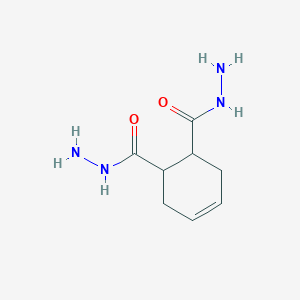
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one: is a complex organic compound that belongs to the class of dibenzo thiepins. This compound is characterized by its unique structure, which includes a thiepin ring system fused with two benzene rings and substituted with methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiepin Ring: The initial step involves the formation of the thiepin ring system through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under controlled conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Oxidation and Cyclization: The final steps involve oxidation and cyclization to form the desired hexahydrodibenzo(b,d)thiepin-7(6H)-one structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
10,11-Dihydro-5H-dibenzo(b,f)azepine: Another dibenzo compound with a similar structure but different functional groups.
10,11-Dimethoxy-5H-dibenzo(a,d)cycloheptene: A related compound with a cycloheptene ring instead of a thiepin ring.
Uniqueness
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one is unique due to its specific thiepin ring system and methoxy substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
36045-66-6 |
|---|---|
Formule moléculaire |
C16H20O3S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
10,11-dimethoxy-1,2,3,4,4a,11b-hexahydrobenzo[d][1]benzothiepin-7-one |
InChI |
InChI=1S/C16H20O3S/c1-18-13-8-7-10-12(17)9-20-14-6-4-3-5-11(14)15(10)16(13)19-2/h7-8,11,14H,3-6,9H2,1-2H3 |
Clé InChI |
HIGXJWNBEAVHPT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)CSC3C2CCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)









![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)



